molecular formula C9H18O3S6 B1254212 Gymnorrhizol

Gymnorrhizol

Cat. No.: B1254212
M. Wt: 366.6 g/mol
InChI Key: NGUMVQCHIOFLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnorrhizol is a natural product found in Bruguiera gymnorhiza with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Gymnorrhizol is a macrocyclic polydisulfide with a unique 15-membered ring structure, synthesized from simpler organic compounds (Gong et al., 2007).
  • It was originally isolated from the Chinese mangrove Bruguiera gymnorrhiza, characterized by its novel carbon skeleton and three repeated 1,3-dimercaptopropan-2-ol units (Sun & Guo, 2004).

Biological and Pharmacological Properties

  • Antioxidant and Anti-diabetic Potential : this compound's source plant, Bruguiera gymnorrhiza, exhibits strong antioxidant activities and α-glucosidase inhibitory effects, suggesting potential anti-diabetic properties (Warsinah & Diastuti, 2021).
  • Anti-inflammatory and Gut Microbiota Modulation : Aqueous extracts from B. gymnorrhiza leaves, possibly containing this compound, show protective effects against ulcerative colitis in mice, implicating anti-inflammatory properties and modulation of intestinal microbiota (Chen et al., 2020).

Phytochemical and Ethnopharmacological Insights

  • This compound's parent plant B. gymnorrhiza has been subject to phytochemical analysis revealing a rich presence of polyphenols, flavonoids, and other bioactive compounds with various biological activities, supporting traditional medicinal use (Mahmud et al., 2017).
  • In silico analysis suggests therapeutic uses of B. gymnorrhiza, potentially applicable to this compound as well, in treating conditions like pharyngitis (Arunprasath & Sreeram, 2021).

Additional Studies on this compound's Source Plant

Properties

Molecular Formula

C9H18O3S6

Molecular Weight

366.6 g/mol

IUPAC Name

1,2,6,7,11,12-hexathiacyclopentadecane-4,9,14-triol

InChI

InChI=1S/C9H18O3S6/c10-7-1-13-14-3-8(11)4-17-18-6-9(12)5-16-15-2-7/h7-12H,1-6H2

InChI Key

NGUMVQCHIOFLOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CSSCC(CSSCC(CSS1)O)O)O

Synonyms

gymnorrhizol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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